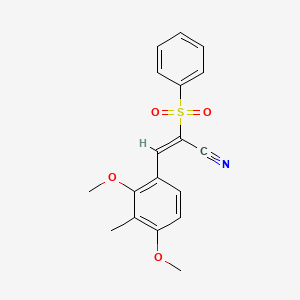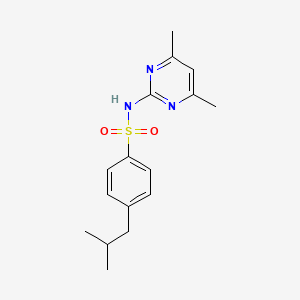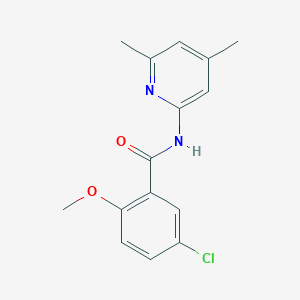
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-methyl-3-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-methyl-3-furamide, also known as DMPF, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a member of the pyrimidine family and has been synthesized using various methods. DMPF has been found to have significant biological and biochemical effects, making it a valuable tool for laboratory experiments.
作用机制
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-methyl-3-furamide inhibits DHODH by binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate. This leads to a decrease in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This, in turn, leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects and has been shown to protect against oxidative stress-induced neuronal damage.
实验室实验的优点和局限性
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-methyl-3-furamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of DHODH, making it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, this compound has been found to have low toxicity, making it suitable for in vivo studies. However, there are also limitations to using this compound in laboratory experiments. It has poor solubility in water, which can make it difficult to use in some assays. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the use of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-methyl-3-furamide in scientific research. One area of interest is the role of DHODH in cancer cell metabolism. It has been suggested that DHODH plays a critical role in the metabolic reprogramming of cancer cells, making it a potential target for cancer therapy. Additionally, there is interest in using this compound as a tool for studying the role of DHODH in immune cell function. Finally, there is interest in developing new DHODH inhibitors based on the structure of this compound, which may have improved solubility and effectiveness.
合成方法
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-methyl-3-furamide can be synthesized using various methods, including the reaction of 2,6-dioxo-3,4-dihydropyrimidine with 2-methyl-3-furoic acid in the presence of a catalyst. Another method involves the reaction of 2,6-dioxo-3,4-dihydropyrimidine with 2-methyl-3-furanylamine in the presence of a reducing agent. These methods have been optimized to produce high yields of this compound with high purity.
科学研究应用
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-methyl-3-furamide has been widely used in scientific research due to its unique properties. It has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This makes this compound a valuable tool for studying the role of DHODH in various biological processes, including cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-7-8(4-5-19-7)11(17)13-9-6-10(16)15(3)12(18)14(9)2/h4-6H,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFJBOWJTKIBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)
![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)

![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)

![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)


![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)


